Cas no 29635-81-2 (4-Imidazolidinone,5-(1-methylethyl)-3-phenyl-2-thioxo-, (5S)-)

4-Imidazolidinone,5-(1-methylethyl)-3-phenyl-2-thioxo-, (5S)- structure
29635-81-2 structure
Product Name:4-Imidazolidinone,5-(1-methylethyl)-3-phenyl-2-thioxo-, (5S)-
CAS-nummer:29635-81-2
MF:C12H14N2OS
MW:234.317361354828
CID:259823
PubChem ID:2831422
Update Time:2025-04-19

4-Imidazolidinone,5-(1-methylethyl)-3-phenyl-2-thioxo-, (5S)- Chemische en fysische eigenschappen

Naam en identificatie

    • 4-Imidazolidinone,5-(1-methylethyl)-3-phenyl-2-thioxo-, (5S)-
    • (S)-5-(1-Methylethyl)-3-phenyl-2-thioxoimidazolidin-4-one
    • 5-(1-methylethyl)-3-phenyl-2-thioxoimidazolidin-4-one
    • 5-(1-methylethyl)-3-phenylimidazolidine-2,4-dione
    • 3-phenyl-5-propan-2-yl-2-sulfanylideneimidazolidin-4-one
    • Phenylthiohydantoin-valine
    • FT-0635233
    • SR-01000197323
    • Valine phenylthiohydantoin
    • 29635-81-2
    • 5-Isopropyl-3-phenyl-2-thioxoimidazolidin-4-one
    • 5-Isopropyl-3-phenyl-2-thioxo-4-imidazolidinone #
    • PTH-valine
    • DTXSID70952103
    • SR-01000197323-1
    • D91957
    • SCHEMBL3285739
    • EINECS 249-736-6
    • CS-0311791
    • 3-Phenyl-5-(propan-2-yl)-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one
    • MFCD00038438
    • P0379
    • Valine 3-phenyl-2-thiohydantoin
    • 4333-20-4
    • HEIKHJHSVLQGGN-UHFFFAOYSA-N
    • Hydantoin, 5-isopropyl-3-phenyl-2-thio-
    • Valyl phenylthiohydantoin
    • 4-Imidazolidinone, 5-(1-methylethyl)-3-phenyl-2-thioxo-
    • 5-Isopropyl-3-phenyl-2-thiohydantoin
    • Inchi: 1S/C12H14N2OS/c1-8(2)10-11(15)14(12(16)13-10)9-6-4-3-5-7-9/h3-8,10H,1-2H3,(H,13,16)
    • InChI-sleutel: HEIKHJHSVLQGGN-UHFFFAOYSA-N
    • LACHT: S=C1N(C2C=CC=CC=2)C(C(C(C)C)N1)=O

Berekende eigenschappen

  • Exacte massa: 234.08282
  • Monoisotopische massa: 234.082684
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 2
  • Zware atoomtelling: 16
  • Aantal draaibare bindingen: 2
  • Complexiteit: 297
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 1
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 64.4
  • XLogP3: 2.7

Experimentele eigenschappen

  • Dichtheid: 1.24
  • Kookpunt: 322.5°Cat760mmHg
  • Vlampunt: 148.8°C
  • Brekindex: 1.553
  • PSA: 32.34
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